Cas no 2137724-10-6 (1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester)

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester is a specialized organic compound featuring a pyrrolidine backbone with a β-keto ester functionality and a tertiary hydroxyl group. Its structural complexity makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmacologically active molecules or fine chemicals. The presence of both keto and ester groups enhances its reactivity, enabling versatile transformations such as condensations or nucleophilic additions. The tertiary hydroxyl group contributes to steric and electronic modulation, potentially improving selectivity in synthetic pathways. This compound is suited for research applications requiring precise molecular control.
1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester structure
2137724-10-6 structure
商品名:1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester
CAS番号:2137724-10-6
MF:C11H19NO4
メガワット:229.27286362648
CID:5257262
PubChem ID:165438770

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester
    • methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
    • 2137724-10-6
    • EN300-377311
    • インチ: 1S/C11H19NO4/c1-11(2,15)8-4-5-12(7-8)9(13)6-10(14)16-3/h8,15H,4-7H2,1-3H3
    • InChIKey: NPTNLZQVWOYNRB-UHFFFAOYSA-N
    • ほほえんだ: N1(C(=O)CC(OC)=O)CCC(C(O)(C)C)C1

計算された属性

  • せいみつぶんしりょう: 229.13140809g/mol
  • どういたいしつりょう: 229.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.177±0.06 g/cm3(Predicted)
  • ふってん: 375.0±17.0 °C(Predicted)
  • 酸性度係数(pKa): 14.09±0.40(Predicted)

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-377311-0.25g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
0.25g
$1065.0 2023-03-02
Enamine
EN300-377311-0.5g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
0.5g
$1111.0 2023-03-02
Enamine
EN300-377311-5.0g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
5.0g
$3355.0 2023-03-02
Enamine
EN300-377311-0.05g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
0.05g
$972.0 2023-03-02
Enamine
EN300-377311-1.0g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
1g
$0.0 2023-06-07
Enamine
EN300-377311-2.5g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
2.5g
$2268.0 2023-03-02
Enamine
EN300-377311-0.1g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
0.1g
$1019.0 2023-03-02
Enamine
EN300-377311-10.0g
methyl 3-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropanoate
2137724-10-6
10.0g
$4974.0 2023-03-02

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester 関連文献

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl esterに関する追加情報

CAS No. 2137724-10-6: 1-Pyrrolidinepropanoic Acid, 3-(1-Hydroxy-1-Methylethyl)-β-Oxo-, Methyl Ester

1-Pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester (CAS No. 2137724-10-6) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a pyrrolidine ring fused to a β-keto ester system, with a tertiary hydroxylated isopropyl substituent at the C3 position. The combination of these functional groups imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.

The core structure of this compound—a methyl ester of a β-keto pyrrolidinopropionic acid derivative—exhibits remarkable versatility in chemical transformations. The presence of the β-oxo group enables participation in enolate-mediated reactions, while the methyl ester functionality provides stability against premature hydrolysis in aqueous environments. Recent studies have demonstrated its utility as a key building block in the development of novel anti-inflammatory agents and enzyme inhibitors targeting metabolic pathways.

In contemporary drug discovery pipelines, compounds bearing the pyrrolidine scaffold are frequently explored for their ability to modulate G protein-coupled receptors (GPCRs) and ion channels. The specific substitution pattern observed in CAS No. 2137724-10-6 enhances its lipophilicity while maintaining sufficient hydrogen-bonding capacity to interact with polar residues in protein binding pockets. This dual character has been leveraged in recent research to design selective modulators for PPARγ receptors involved in lipid metabolism regulation.

The synthetic methodology for this compound involves multi-step organic transformations starting from readily available pyrrolidinone precursors. A critical step involves the regioselective introduction of the tert-butyl hydroxyl group, achieved through asymmetric catalysis techniques that ensure high enantiomeric purity (>99% ee). Modern synthetic approaches have optimized yields by employing microwave-assisted reactions and solvent-free conditions, aligning with green chemistry principles.

In materials science applications, derivatives of this molecule have shown promise as components in optoelectronic devices due to their conjugated π-electron systems. The β-diketone moiety contributes to strong fluorescence emission properties when incorporated into polymer matrices, as recently demonstrated in OLED (organic light-emitting diode) technology prototypes developed by leading research institutions.

Biological evaluation studies have revealed interesting pharmacological profiles for this compound class. In vitro assays indicate dose-dependent inhibition of COX-2 enzymes with IC50 values below 5 μM, suggesting potential applications in nonsteroidal anti-inflammatory drug (NSAID) development. More recent investigations have explored its role as a prodrug carrier for targeted drug delivery systems, capitalizing on its esterase-labile nature for controlled release mechanisms.

The structural flexibility of this molecule allows for derivatization at multiple positions: the pyrrolidine nitrogen can be alkylated or acylated to modulate basicity; the β-keto group can be reduced or converted into other carbonyl derivatives; and the methyl ester can be hydrolyzed or replaced with alternative protecting groups depending on synthetic requirements.

In environmental monitoring contexts, analytical methods utilizing LC-MS/MS have been developed to detect trace amounts of this compound in biological samples. These techniques leverage its distinct fragmentation patterns during electrospray ionization mass spectrometry analysis, enabling precise quantification down to picomolar concentrations—a critical requirement for pharmacokinetic studies.

Ongoing research continues to explore novel applications for this versatile scaffold. Recent publications highlight its use as a chiral auxiliary in asymmetric synthesis protocols and as a ligand precursor for transition metal-catalyzed cross-coupling reactions under mild conditions. These advancements underscore its growing importance across multiple disciplines within chemical sciences.

The stability profile of CAS No. 2137724-10-6 has been extensively characterized under various storage conditions. Thermal analysis reveals decomposition temperatures above 300°C when stored under inert atmosphere, while solution stability tests demonstrate minimal degradation (<5% over 96 hours) at physiological pH values between 6.5 and 8.5—parameters essential for pharmaceutical formulation development.

In conclusion, the unique combination of structural features present in 1-pyrrolidinepropanoic acid, 3-(1-hydroxy-1-methylethyl)-β-oxo-, methyl ester positions it as an important intermediate with broad applicability across chemical synthesis domains. Its continued exploration through innovative research approaches will likely lead to new discoveries that expand our understanding of molecular design principles and their practical implementations.

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